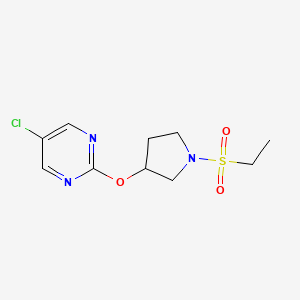
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C10H14ClN3O3S and its molecular weight is 291.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Hydrogen Bonding
Research into the structural analysis of pyrimidine derivatives, such as those involving sulfonate/carboxylate interactions, highlights their significance in understanding the molecular configurations and interactions critical for drug design and development. The studies reveal complex hydrogen-bonding patterns, notably the R22(8) motifs, which are crucial for the stability and reactivity of these compounds (Balasubramani, Muthiah, & Lynch, 2007).
Antitumor Activity
A series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines demonstrated significant antiproliferative potencies against various tumor cell lines, highlighting the potential of pyrimidine derivatives in cancer therapy. These compounds target both thymidylate and purine nucleotide biosynthesis, indicating a novel approach to multitargeted antifolate cancer therapy (Liu et al., 2015).
Synthesis and Crystal Structure
The synthesis and crystallographic analysis of pyrimidine derivatives, such as Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, contribute to the chemical knowledge required for the development of new pharmacologically active agents. These studies provide insights into the molecular architecture and potential reactivity of such compounds (Yang, 2009).
Antifolate Agents for Chemotherapy
Research into classical and nonclassical antifolates, specifically 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, underscores the therapeutic potential of pyrimidine derivatives as dihydrofolate reductase (DHFR) inhibitors. These compounds are promising candidates for treating tumors and infections in immunocompromised patients (Gangjee et al., 2007).
Biological Activities and Applications
The wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects, associated with pyrimidine derivatives, underscores their importance in drug discovery and development. Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes exhibit promising antioxidant activity, illustrating the potential of pyrimidine compounds in developing new therapeutic agents (Rani et al., 2012).
Mechanism of Action
Target of Action
Pyrimidines and pyrrolidines are key structures in many biologically active compounds. They are often used in drug discovery and development due to their ability to interact with various biological targets .
Mode of Action
The mode of action of a compound depends on its structure and the specific functional groups it contains. For example, pyrimidines can act as inhibitors for various enzymes, while pyrrolidines can interact with different receptors .
Biochemical Pathways
Pyrimidines and pyrrolidines can be involved in various biochemical pathways. For instance, pyrimidines play a crucial role in nucleic acid synthesis, while pyrrolidines are involved in many natural products and pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrimidines and pyrrolidines, due to their heterocyclic nature, can have diverse pharmacokinetic properties .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Pyrimidines and pyrrolidines can have various effects, ranging from antimicrobial to anticancer activities .
Properties
IUPAC Name |
5-chloro-2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLABNSYXRWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2609270.png)
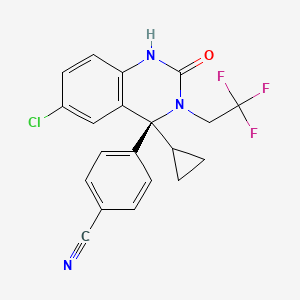
![2-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609273.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2609274.png)
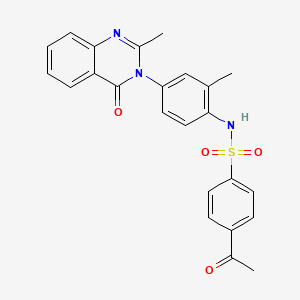
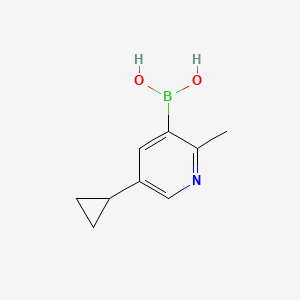
![N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2609279.png)
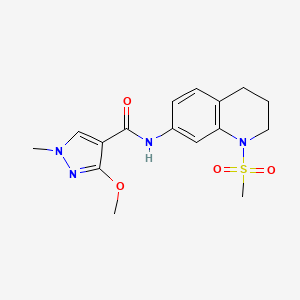
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/no-structure.png)
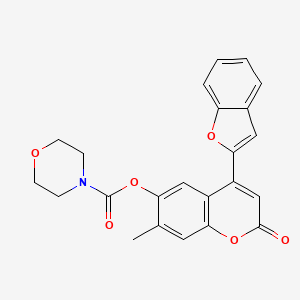
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2609283.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2609286.png)
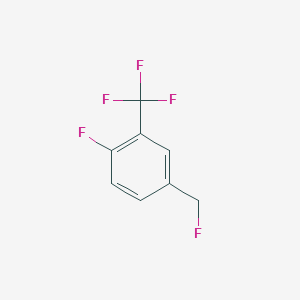
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2609290.png)
